
Fantofarone
概要
説明
Fantofarone is a calcium channel blocker, specifically targeting the L-type calcium channels. It is known for its potent antagonistic properties and has been studied for various therapeutic applications, including the treatment of cardiovascular diseases and reversing drug resistance in malaria .
準備方法
ファンファロンの合成は、重要な中間体の調製から始まるいくつかの段階を伴います。 合成経路には通常、以下が含まれます。
ステップ1: 3,4-ジメトキシフェニルエチルアミンの調製。
ステップ2: 4-(2-プロパン-2-イルインドリジン-1-スルホニル)フェノールとの反応による中間体の生成。
ステップ3: 特定の反応条件下での3-(4-(2-プロパン-2-イルインドリジン-1-スルホニル)フェノキシ)プロパン-1-アミンとの最終カップリング.
ファンファロンの工業的製造方法は広く文書化されていませんが、合成は一般的に大規模生産向けに最適化された同様の段階に従います。
3. 化学反応解析
ファンファロンは、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化してスルホキシドまたはスルホンを生成できます。
還元: 還元反応は、スルホキシドをスルフィドに戻すことができます。
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
4. 科学研究の応用
ファンファロンは、以下の用途について広範囲にわたって研究されてきました。
化学反応の分析
Fantofarone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Pharmacological Profile
Mechanism of Action
Fantofarone primarily acts as a blocker of L-type calcium channels, which play a crucial role in muscle contraction and neurotransmitter release. By inhibiting these channels, it reduces calcium influx into cells, leading to various physiological effects, particularly in the cardiovascular system .
Pharmacokinetics
Studies have demonstrated that after oral administration, peak plasma concentrations and areas under the concentration-time curve are significant indicators of its pharmacokinetic behavior. For instance, a study indicated that the pharmacokinetic profile of this compound could be modeled using a two-exponential model to predict its effects over time .
Therapeutic Applications
This compound's applications span several medical fields, notably:
-
Cardiovascular Medicine
- Angina Pectoris : Clinical trials have shown that this compound is effective in treating chronic stable angina. In a double-blind study with doses ranging from 50 mg to 200 mg twice daily, patients experienced significant improvements in exercise tolerance and reductions in anginal episodes .
- Vasospasm : It has been utilized to treat angioplasty-induced vasospasm in animal models. This compound demonstrated efficacy in reducing vasospasm following vascular injury, suggesting its potential for managing similar conditions in humans .
-
Neuroscience
- This compound is being explored for neuroprotective effects and modulation of neuronal signaling pathways. Its ability to influence calcium dynamics may have implications for treating neurodegenerative diseases.
-
Malaria Treatment
- Research indicates that this compound may reverse chloroquine resistance in Plasmodium falciparum, highlighting its potential role in malaria therapy.
Cardiovascular Effects
A multicenter study involving 330 patients assessed the safety and efficacy of this compound for chronic stable angina. Results showed that doses of 100 mg and 150 mg significantly prolonged exercise duration before anginal onset compared to placebo (38 seconds and 45 seconds respectively) without major adverse effects .
Angioplasty-Induced Vasospasm
In an experimental study on rabbits with atherosclerosis, this compound effectively reduced the occurrence of vasospasm post-angioplasty. The findings suggest that it may be beneficial for patients undergoing similar procedures .
Data Tables
作用機序
ファンファロンは、さまざまな細胞タイプにおけるカルシウム流入に不可欠なL型カルシウムチャネルを阻害することで効果を発揮します。これらのチャネルを阻害することで、ファンファロンは細胞へのカルシウム流入を減らし、血管拡張と血管抵抗の低下につながります。 このメカニズムは、心臓血管疾患の治療に特に役立ちます .
類似化合物との比較
ファンファロンは、ベラパミルやジルチアゼムなどの他のカルシウムチャネルブロッカーと比較されることがよくあります。これらの化合物はすべてカルシウムチャネルを標的とする一方で、ファンファロンはL型チャネルに対するより高い効力と選択性によりユニークです。類似の化合物には、以下が含まれます。
ファンファロンの独特の構造と結合特性は、研究と治療の両方のコンテキストにおいて、それを貴重な化合物にしています。
生物活性
Fantofarone (SR 33557) is a novel calcium channel antagonist belonging to the sulfone indolizine class. Its unique structure differentiates it from traditional calcium channel blockers, and it exhibits significant biological activity, particularly in the cardiovascular system. This article reviews the biological activity of this compound, focusing on its pharmacological effects, clinical studies, and potential therapeutic applications.
This compound primarily acts as a slow-channel calcium antagonist. It inhibits calcium influx through L-type calcium channels, which is crucial for muscle contraction in cardiac and vascular tissues. The compound has been shown to have a higher potency than some established calcium antagonists like verapamil and diltiazem, with IC50 values for inhibiting [^3H]nitrendipine binding ranging from 0.19 to 4.5 nM .
Pharmacological Effects
-
Cardiovascular Effects :
- Antianginal Activity : Clinical trials have demonstrated that doses of 100 mg to 150 mg twice daily significantly prolong exercise time in patients with chronic stable angina pectoris. Specifically, patients in these groups experienced an increase of 38 and 45 seconds in treadmill exercise time compared to placebo .
- Vasodilatory Effects : this compound acts as a potent peripheral and coronary vasodilator, which helps in reducing cardiac workload and improving oxygen delivery to the myocardium .
- Safety Profile :
Clinical Trial Overview
A significant clinical trial assessed the safety and efficacy of this compound in patients with chronic stable angina pectoris. The study design was rigorous:
- Participants : 330 patients randomized into treatment and placebo groups.
- Dosing : this compound was administered at doses of 50, 100, 150, and 200 mg twice daily.
- Outcomes : The primary outcome was the time to moderate angina during treadmill exercise tests.
Results Summary :
Dose (mg) | Mean Exercise Time (seconds) | Placebo Comparison |
---|---|---|
50 | Not significant | - |
100 | +38 | Significant |
150 | +45 | Significant |
200 | Not reported | - |
This trial highlighted the efficacy of this compound in improving exercise tolerance among angina patients without significantly altering systolic blood pressure at rest or during exertion .
Additional Biological Activities
Recent studies have also explored the potential antimalarial properties of this compound. Although its primary indication is cardiovascular treatment, some evidence suggests it may possess weak intrinsic antimalarial activity . This aspect warrants further investigation as it could open new therapeutic avenues for this compound.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O5S/c1-23(2)27-22-33-18-7-6-9-28(33)31(27)39(34,35)26-13-11-25(12-14-26)38-20-8-17-32(3)19-16-24-10-15-29(36-4)30(21-24)37-5/h6-7,9-15,18,21-23H,8,16-17,19-20H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAMRBIZWGDOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN2C=CC=CC2=C1S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150729 | |
Record name | Fantofarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114432-13-2 | |
Record name | Fantofarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114432-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fantofarone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114432132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fantofarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FANTOFARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU213XYO69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。